molecular formula C18H14ClNO3S B421886 METHYL (4Z)-1-(4-CHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-1-(4-CHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B421886
M. Wt: 359.8g/mol
InChI Key: QIJHHFVBCNWJLH-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of a chlorophenyl group, a thienylmethylene group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-(4-CHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-acetylthiophene to form the intermediate chalcone. This intermediate is then subjected to a cyclization reaction with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-(4-CHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8g/mol

IUPAC Name

methyl (4Z)-1-(4-chlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)15(10-14-4-3-9-24-14)17(21)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10-

InChI Key

QIJHHFVBCNWJLH-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC=C(C=C3)Cl)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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